2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide

Lipophilicity Physicochemistry SAR

This 4-fluorophenoxy regioisomer features a well-defined 2-oxopiperidine pharmacophore for coagulation factor Xa inhibitor SAR. With XLogP3-AA=2.6, TPSA=67.9 Ų, and 5 H-bond acceptors, it serves as a calibrated fragment for probing S1/S4 pocket interactions. Its structural simplicity (MW 372.4) enables focused library construction and late-stage diversification. Avoid functional equivalence errors—select the precise regioisomer for reliable SAR data.

Molecular Formula C20H21FN2O4
Molecular Weight 372.396
CAS No. 922891-57-4
Cat. No. B2752545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS922891-57-4
Molecular FormulaC20H21FN2O4
Molecular Weight372.396
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)F)N3CCCCC3=O
InChIInChI=1S/C20H21FN2O4/c1-26-18-10-7-15(12-17(18)23-11-3-2-4-20(23)25)22-19(24)13-27-16-8-5-14(21)6-9-16/h5-10,12H,2-4,11,13H2,1H3,(H,22,24)
InChIKeyWZNUPHCULVPJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide: Physicochemical and Structural Differentiation Guide for Analog Selection


2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 922891-57-4) is a synthetic phenylacetamide derivative incorporating a 4-fluorophenoxyacetyl group and a 2-oxopiperidin-1-yl substituent on the central aniline ring [1]. This compound is a member of the 2-oxopiperidine-containing acetamide class, a scaffold that has been extensively explored for the development of coagulation factor Xa inhibitors such as apixaban [2]. While structurally related to clinical candidates, this specific compound is primarily referenced as a synthetic intermediate, a fragment for drug discovery, or a tool compound for probing structure-activity relationships (SAR) around the 2-oxopiperidine pharmacophore. Its procurement relevance lies in the need for a well-characterized, regioisomerically-defined analog for SAR studies, where minor substitutions on the phenoxy ring or the central phenyl ring can drastically alter target binding, selectivity, and pharmacokinetic properties.

Why Generic Substitution of 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide is Scientifically Unsound


Indiscriminate substitution of this compound with close structural analogs—such as the 2-fluorophenoxy regioisomer (2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide) or the 4-methyl aniline derivative (2-(4-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide)—is predicted to introduce significant deviations in key physicochemical properties critical for target binding and pharmacokinetic behavior [1][2]. Computational analysis of these analogs reveals substantial changes in lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and hydrogen-bond acceptor count, all of which are known determinants of membrane permeability, solubility, and off-target binding in the Factor Xa inhibitor chemical space [3]. The following quantitative evidence demonstrates that even single-atom or positional changes fundamentally alter the molecular descriptor profile, invalidating the assumption of functional equivalence.

Quantitative Differentiation Evidence for 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Shift vs. 2-Fluorophenoxy Regioisomer

The para-fluorophenoxy compound (target) demonstrates a distinct lipophilicity profile compared to its ortho-fluorophenoxy regioisomer. The target's XLogP3-AA value is 2.6, while the 2-fluorophenoxy isomer (2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide) is computed to have an XLogP3-AA of 2.4 [1][2]. This difference of +0.2 log units, though modest, is consequential in lead optimization campaigns where lipophilic efficiency (LipE) is a key parameter for balancing potency and ADMET properties. In the apixaban discovery program, similar subtle changes in logP were associated with marked differences in oral bioavailability and metabolic stability [3].

Lipophilicity Physicochemistry SAR

Topological Polar Surface Area (TPSA) Increase vs. 4-Methyl Aniline Analog

The target compound, bearing a 4-methoxy substituent on the central aniline ring, possesses a TPSA of 67.9 Ų [1]. Its closest analog with a 4-methyl group instead of 4-methoxy (2-(4-fluorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide) has a computed TPSA of 58.1 Ų [2]. The +9.8 Ų increase in polar surface area for the target is solely attributable to the oxygen atom in the methoxy group. This difference surpasses the typical 5–10 Ų threshold that can differentiate central nervous system (CNS)-penetrant from peripherally-restricted compounds, where lower TPSA is associated with enhanced blood-brain barrier penetration [3]. Thus, the target methoxy compound is more likely to exhibit reduced CNS exposure compared to its 4-methyl analog, a desirable attribute for targeting peripheral coagulation factors like Factor Xa.

Polar Surface Area Drug-likeness Permeability

Hydrogen Bond Acceptor Count Distinction from 4-Methyl and 2-Fluoro Analogs

The target compound possesses 5 hydrogen bond acceptors (HBA), incorporating the additional oxygen from the methoxy group [1]. Both the 2-fluorophenoxy regioisomer and the 4-methyl analog possess only 4 HBA [2]. The increase from 4 to 5 HBA directly impacts aqueous solubility and interaction with polar receptor environments. According to Lipinski's Rule of Five, a higher HBA count can reduce oral absorption if it exceeds 10; however, within the range of 4–6, an additional HBA can enhance solubility without necessarily violating drug-likeness. For fragment-based screening libraries, the presence of this additional HBA in the target molecule offers a distinct vector for hydrogen bonding that is absent in comparator molecules, making it uniquely suitable for mapping interactions with polar protein surfaces.

H-Bond Acceptors Solubility Oral Bioavailability

Molecular Weight and Rotatable Bond Count vs. Apixaban Core

The target compound has a molecular weight of 372.4 g/mol and 6 rotatable bonds [1]. This is substantially lower than the marketed Factor Xa inhibitor apixaban (MW 459.5 g/mol, 5 rotatable bonds) [2]. The lower molecular weight and higher rotatable bond count place the target compound in a distinct property space more suitable for fragment-based lead discovery, where ligand efficiency metrics (e.g., binding energy per heavy atom) are prioritized over absolute potency. While apixaban was optimized for oral bioavailability and high potency (Ki = 0.08 nM for fXa), the target compound's reduced complexity makes it a more tractable starting point for fragment elaboration or scaffold hopping exercises aimed at identifying novel, patentable Factor Xa inhibitors.

Molecular Weight Rotatable Bonds Ligand Efficiency

Optimal Application Scenarios for Procuring 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide


Fragment-Based Drug Discovery Campaigns Targeting Coagulation Factor Xa

The target compound's enhanced TPSA of 67.9 Ų and additional hydrogen bond acceptor, compared to the 4-methyl analog, make it an ideal fragment for probing polar interactions within the S1 and S4 pockets of Factor Xa [1]. Its molecular weight of 372.4 g/mol places it in the upper fragment range, providing a suitable starting point for structure-based design aimed at improving ligand efficiency. Researchers can use this compound to grow or link into the apixaban binding site, leveraging the established pharmacophore of the 2-oxopiperidine moiety.

Physicochemical Property Benchmarking in Series Optimization

With a well-characterized XLogP3-AA of 2.6, this compound serves as a reference molecule for calibrating lipophilicity-driven property optimization in a Factor Xa inhibitor series [2]. Its +0.2 log unit shift relative to the ortho-fluoro isomer allows medicinal chemists to experimentally validate the projected impact of regioisomerism on logD, solubility, and metabolic stability, thereby refining predictive models for later-stage candidates.

Selectivity Profiling Against Serine Protease Panel

The compound's distinct HBA count (5) and regiospecific fluorination pattern make it a valuable tool for assessing the selectivity profile of 2-oxopiperidine-containing acetamides against a panel of serine proteases (e.g., thrombin, trypsin, factor VIIa) [3]. The absence of the bulky pyrazole ring found in apixaban simplifies the interpretation of selectivity data, allowing researchers to attribute differences in inhibition to the core pharmacophore alone.

Synthetic Intermediate for bespoke Factor Xa Inhibitor Libraries

Its structural simplicity relative to apixaban (MW 372.4 vs. 459.5 g/mol) and the presence of a single amide linkage make this compound a versatile synthetic intermediate for constructing focused libraries of Factor Xa inhibitor candidates [2]. The 4-fluorophenoxyacetyl group provides a convenient handle for late-stage diversification, including nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.